Benzaldehyde dimethyl acetal
Overview
Description
Benzaldehyde dimethyl acetal, belonging to the class of benzyl derivatives, is commonly used as a flavoring compound, having a sweet green and warm odor. It is widely used in fruit, nut, cherry, and almond compositions in food industry.
The abstraction of α -hydrogen atoms from this compound by active bromine at 80°C has been investigated.
This compound is an organic building block. Pyridinium tosylate-catalyzed acetal exchange reaction between this compound and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-α -D-glucofuranose is reported to afford 3,5-O-benzylidene-1,2-O-isopropylidene-α -D-glucofuranose. The kinetics of the hydrolysis of this compound over amberlite IR-120 has been studied using a circulated batch reactor in dioxane. One-pot tandem conversion of benzaldehydedimethylacetal to trans-1-nitro-2-phenylethylene has been reported.
(Dimethoxymethyl)benzene, also known as alpha, alpha-dimethoxytoluene or this compound, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl; R'=benzene) (Dimethoxymethyl)benzene is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (dimethoxymethyl)benzene is primarily located in the cytoplasm (Dimethoxymethyl)benzene is an almond, floral, and fruity tasting compound that can be found in green vegetables and potato. This makes (dimethoxymethyl)benzene a potential biomarker for the consumption of these food products.
Scientific Research Applications
Diastereoselective Aldol Reactions : A study by Hashimoto et al. (1993) demonstrated a highly diastereoselective aldol reaction of benzaldehyde derivatives with chiral ortho substituents under Lewis acidic conditions. This provides a new approach for the synthesis of chiral aldol adducts (Hashimoto, Sato, Kudo, & Saigo, 1993).
Synthesis and Infrared Spectra Studies : In the research conducted by Wladislaw, Giora, and Vicentini (1966), electrolyses of alkoxy(phenyl)acetic acids in ethanol produced benzaldehyde and benzophenone acetals. Infrared spectra aided in differentiating dimethyl, diethyl, and ethyl methyl acetals (Wladislaw, Giora, & Vicentini, 1966).
Acetalization and Stability Studies : A 2017 study by Yusuf and Sitepu used computational methods to demonstrate that the acetalization of benzaldehyde using acid catalysts results in benzaldehyde dimethyl acetal having the lowest energy due to its high stability (Yusuf & Sitepu, 2017).
Method for Synthesis of Substituted Benzaldehydes : Gazizov et al. (2017) suggested a new method for synthesizing functionally substituted benzaldehydes by catalytic debromometoxylation of dibromomethylarenes with this compound, using anhydrous zinc chloride as a catalyst (Gazizov et al., 2017).
Mechanism of Benzaldehyde Oxidation : Baumstark, Beeson, and Vásquez (1989) discovered that dimethyldioxirane effectively converts benzaldehydes to their corresponding acids under inert atmosphere, with limited yield due to competing decomposition (Baumstark, Beeson, & Vásquez, 1989).
Cyclometallation of Amines, Imines, and Oxazolines : Davies et al. (2003) demonstrated that acetate plays a crucial role in the cyclometallation of amines, imines, and oxazolines. Structures of complexes were identified in this study (Davies et al., 2003).
Mechanism for Acetalization of Benzaldehyde Over MOF Catalysts : In 2020, Camu et al. found that UiO-66F has the highest activity for benzaldehyde acetalization, attributed to its high acidity. Both UiO-66 and its fluorinated analog UiO-66 can perform this reaction (Camu et al., 2020).
Mechanism of Action
Target of Action
Benzaldehyde dimethyl acetal is primarily used as an organic building block . It is derived from the condensation reaction between benzaldehyde and methanol . It is used as a protecting group , and it has been used as a reagent for the synthesis of selenocarbonyl compounds .
Mode of Action
The compound acts as a protecting group . It participates in acetal exchange reactions . For instance, a pyridinium tosylate-catalyzed acetal exchange reaction between this compound and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-α-D-glucofuranose has been reported .
Biochemical Pathways
It is involved in the synthesis of selenocarbonyl compounds , which suggests it may play a role in selenium metabolism or related biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound is used as a protecting group , which suggests it may be metabolized or transformed in the body to release the protected compounds.
Result of Action
The primary result of this compound’s action is the protection of sensitive functional groups during chemical reactions . This allows for selective reactions to occur without interference from these groups. After serving its purpose, the protecting group can be removed to reveal the original functional groups.
Action Environment
this compound is stable and lacks reactivity in neutral to strongly basic environments . It can hydrolyze to form benzaldehyde under acidic conditions . This stability in basic environments and reactivity in acidic environments can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Benzaldehyde dimethyl acetal is suitable for use in the synthesis of 4,6-dihydroxy sugar, required for the total synthesis of Porphyromonas gingivalis 381 derived lipid A . It may be used in the preparation of 1-O-methyl-2,3-di-O-galloyl-β-D-glucose .
Relevant Papers There are several relevant papers on this compound. For instance, a computational calculation on the acetalization of benzaldehyde using acid catalysts (HCl) with a computational method (Ab-Initio) has been done . The study focused on the energy changes in the reaction coordinate .
Biochemical Analysis
Biochemical Properties
Benzaldehyde dimethyl acetal plays a role in biochemical reactions, particularly in the formation of C-N bonds . It is involved in the reductive amination of carbonyl compounds . The compound interacts with various biomolecules, including enzymes and proteins, in these reactions . The nature of these interactions involves the abstraction of α-hydrogen atoms from this compound by active bromine at 80°C .
Molecular Mechanism
The molecular mechanism of this compound involves its role in reductive amination. In this process, the compound acts as a nucleophile, competing with oxygen in the reaction . This leads to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Properties
IUPAC Name |
dimethoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVMDQBCAHEHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061538 | |
Record name | Benzene, (dimethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a sweet, floral-almond odour | |
Record name | Benzaldehyde dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 89.00 °C. @ 18.00 mm Hg | |
Record name | (Dimethoxymethyl)benzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Benzaldehyde dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.007-1.020 | |
Record name | Benzaldehyde dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/740/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1125-88-8 | |
Record name | Benzaldehyde dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha-Dimethoxytoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde dimethyl acetal | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286137 | |
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Record name | Benzene, (dimethoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzene, (dimethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha,alpha-dimethoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.103 | |
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Record name | BENZALDEHYDE DIMETHYL ACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6T83K35CA | |
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Record name | (Dimethoxymethyl)benzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzaldehyde dimethyl acetal?
A1: The molecular formula of this compound is C9H12O2, and its molecular weight is 152.19 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided research does not delve into detailed spectroscopic analysis, computational studies have utilized methods like Ab Initio calculations with basis sets like 3-21G and 6-31G* to study the energy changes during reactions involving this compound [].
Q3: Why is this compound often used in organic synthesis?
A3: this compound serves as a valuable protecting group for aldehydes, particularly in carbohydrate chemistry []. It readily forms a 4,6-benzylidene acetal with sugars, shielding the hydroxyl groups at the O-4 and O-6 positions. This protection strategy enables modifications at other positions within the sugar molecule.
Q4: What type of reactions commonly employ this compound?
A4: this compound is frequently used in cascade reactions, often alongside heterogeneous catalysts.
Q5: What influences the catalytic activity in reactions involving this compound?
A5: Several factors influence the effectiveness of catalysts:
Q6: Are there any examples of this compound used in continuous flow reactions?
A6: Yes, researchers have successfully employed microreactors with inner walls functionalized with sulfonic acid-bearing polymer brushes for the acid-catalyzed hydrolysis of this compound []. The continuous flow system allows for controlled reaction conditions and improved efficiency.
Q7: Can this compound participate in reactions beyond deacetalization-condensation sequences?
A7: Absolutely. Research showcases its involvement in diverse transformations:
Q8: How is computational chemistry used in research involving this compound?
A8: Computational methods, particularly Ab Initio calculations, provide insights into the reaction mechanisms and energetics of reactions involving this compound []. By modeling the reaction pathway, researchers can identify transition states, intermediates, and the rate-determining steps, ultimately enabling the optimization of reaction conditions.
Q9: How stable is this compound under different conditions?
A9: this compound is susceptible to hydrolysis in acidic aqueous solutions [, , ]. This property is exploited in its use as a protecting group, as the acetal can be readily cleaved under controlled acidic conditions to regenerate the parent aldehyde. Factors such as pH, temperature, and the presence of catalysts significantly influence the hydrolysis rate.
Q10: Are there any known methods to control the stability of this compound?
A10: While the provided research does not specifically address stability control, general strategies to improve the stability of acetals include:
Q11: Does this compound find applications in material science?
A11: Yes, research explores the use of this compound in the synthesis of polymers:
- Hyperbranched polyacetals: this compound can serve as a core molecule in the synthesis of hyperbranched polyacetals with hydrolysable backbones [, ]. These polymers, synthesized via transacetalization polymerization, exhibit pH-sensitive degradation behavior, making them potentially useful for applications such as drug delivery or controlled release systems [].
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